molecular formula C13H8O4 B2504159 1,3-dihydroxy-6H-benzo[c]chromen-6-one CAS No. 54245-10-2

1,3-dihydroxy-6H-benzo[c]chromen-6-one

Cat. No.: B2504159
CAS No.: 54245-10-2
M. Wt: 228.203
InChI Key: VLXAGAKGJMXVQF-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C13H8O4. It is known for its unique structure, which includes a chromen-6-one core with hydroxyl groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxy-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aluminum chloride (AlCl3) as a catalyst in a solvent such as chlorobenzene. The reaction mixture is refluxed overnight, and the product is then extracted and purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[c]chromen-6-one derivatives .

Scientific Research Applications

1,3-Dihydroxy-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dihydroxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit phosphodiesterase II (PDE2), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides. By inhibiting PDE2, the compound can modulate signaling pathways that are crucial for cellular functions, including those related to neuroprotection and cognitive enhancement .

Comparison with Similar Compounds

Similar Compounds

    Urolithin A: Another hydroxylated benzo[c]chromen-6-one with similar biological activities.

    Ellagic Acid: The precursor to urolithins, known for its antioxidant properties.

    Coumarins: A class of compounds with a similar chromen-6-one core but different substitution patterns.

Uniqueness

1,3-Dihydroxy-6H-benzo[c]chromen-6-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDE2 sets it apart from other similar compounds, making it a valuable molecule for research into neurodegenerative diseases and other therapeutic areas .

Properties

IUPAC Name

1,3-dihydroxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXAGAKGJMXVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3OC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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